![molecular formula C18H13N3O3 B2582130 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207046-45-4](/img/structure/B2582130.png)
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
The compound “3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a heterocyclic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For example, series of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers were synthesized through a simple and convenient condensation reaction . Another method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxyl amine hydrochloride in pyridine under refluxing conditions .Molecular Structure Analysis
Quinoline, also called benzopyridine, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The compound likely has a similar structure, with additional groups attached to the quinoline core.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, derivatives of 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones were synthesized via the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones and hydroxyl amine hydrochloride .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a starting material for the synthesis of various biologically active molecules. Utilizing a palladium-catalyzed cross-coupling reaction and cyclization, researchers can construct pyrrole rings efficiently, leading to the creation of compounds with potential biological activities .
Development of Anti-Tumor Agents
Derivatives of this compound have been explored for their anti-tumor properties. For instance, certain derivatives have shown superior cytotoxicity in primary PARPi-resistant cell lines, suggesting their potential as potent PARP inhibitors that could overcome drug resistance in cancer therapy .
Anti-Viral Research
The structural framework of this compound allows for the development of anti-viral agents. Research has indicated that derivatives can be synthesized to exhibit anti-tobacco mosaic virus (anti-TMV) activity, which is crucial for protecting agricultural crops from viral pathogens .
Medicinal Chemistry: Enhancing Drug Sensitivity
In medicinal chemistry, this compound’s derivatives are designed to enhance sensitivity in drug-resistant cells. This is particularly relevant in the context of primary PARPi-resistant cell lines, where novel derivatives can significantly suppress tumor growth and improve drug efficacy .
Molecular Docking and Dynamics Simulations
The compound is used in molecular docking and dynamics simulations to understand its interaction with biological targets. This computational approach helps in predicting the binding affinity and stability of the compound within the target site, aiding in the design of more effective drugs .
Apoptosis Induction
Studies have shown that certain derivatives can induce apoptosis in cancer cells by stimulating the formation of intracellular reactive oxygen species (ROS) and depolarizing the mitochondrial membrane. This leads to increased expression of pro-apoptotic proteins and activation of caspases, which are crucial for programmed cell death .
properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-9-5-3-7-12(15)17-20-18(24-21-17)13-10-19-14-8-4-2-6-11(14)16(13)22/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJALRRZPLNOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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